6-Bromo-7-chloroindoline

Catalog No.
S14011963
CAS No.
M.F
C8H7BrClN
M. Wt
232.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-7-chloroindoline

Product Name

6-Bromo-7-chloroindoline

IUPAC Name

6-bromo-7-chloro-2,3-dihydro-1H-indole

Molecular Formula

C8H7BrClN

Molecular Weight

232.50 g/mol

InChI

InChI=1S/C8H7BrClN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2,11H,3-4H2

InChI Key

RTIVRENPSVGRLW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC(=C2Cl)Br

6-Bromo-7-chloroindoline is a heterocyclic compound characterized by the presence of bromine and chlorine substituents on the indoline structure. The indoline framework, a derivative of indole, is significant in various biological contexts due to its ability to interact with multiple biological targets. The molecular formula for 6-bromo-7-chloroindoline is C8H6BrClNC_8H_6BrClN, indicating that it consists of eight carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, and one nitrogen atom.

The compound's unique structure contributes to its diverse chemical reactivity and biological activity. This makes it a subject of interest in medicinal chemistry and drug development.

, primarily due to the electron-rich nature of the indoline ring. Key reaction types include:

  • Electrophilic Substitution: The compound readily participates in electrophilic aromatic substitution reactions due to the availability of π-electrons in the indoline ring.
  • Oxidation and Reduction: Under specific conditions, 6-bromo-7-chloroindoline can undergo oxidation or reduction reactions.
  • Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common reagents for these reactions include halogens for electrophilic substitutions and reducing agents like lithium aluminum hydride for reduction processes.

Indole derivatives, including 6-bromo-7-chloroindoline, exhibit a wide range of biological activities. These compounds have been shown to influence various biochemical pathways, leading to effects such as:

  • Anticancer Activity: Indole derivatives have demonstrated potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: They exhibit activity against various pathogens.
  • Anti-inflammatory Effects: These compounds can modulate inflammatory responses in biological systems.

The mechanism of action often involves binding to specific receptors or enzymes, thereby influencing cellular processes such as apoptosis and cell signaling pathways.

The synthesis of 6-bromo-7-chloroindoline typically involves the bromination and chlorination of indole derivatives. A common synthetic route includes:

  • Dissolution: Indole is dissolved in an appropriate solvent (e.g., alcohol).
  • Bromination: Bromine is added to the solution under controlled conditions (low temperature) to introduce the bromine substituent.
  • Chlorination: Chlorinating agents are subsequently added to introduce the chlorine substituent.
  • Purification: The product is purified through filtration and crystallization techniques.

This method allows for precise control over the substitution patterns on the indole ring.

6-Bromo-7-chloroindoline finds applications in various fields, particularly in medicinal chemistry. Notable applications include:

  • Drug Development: Its unique chemical properties make it a candidate for developing new pharmaceuticals targeting cancer and infectious diseases.
  • Biochemical Research: It serves as a tool compound for studying biological pathways influenced by indole derivatives.
  • Material Science: Potential uses in developing organic electronic materials due to its electronic properties.

Studies on 6-bromo-7-chloroindoline have revealed its interactions with various biological targets:

  • Receptor Binding: Research indicates that this compound can bind with high affinity to certain receptors, influencing their activity.
  • Enzyme Inhibition: It has been shown to inhibit enzymes involved in critical biochemical pathways, suggesting potential therapeutic roles.

These interactions highlight its potential as a lead compound in drug discovery programs.

Several compounds share structural similarities with 6-bromo-7-chloroindoline, including:

Compound NameStructural FeaturesUnique Properties
5-Bromo-7-chloroindoleBromine at C-5, chlorine at C-7Exhibits strong anticancer properties
5-Chloro-6-bromoindoleChlorine at C-5, bromine at C-6Known for antimicrobial activity
5-BromoindoleBromine at C-5Broad spectrum of biological activities
4-Bromo-3-chloroindoleBromine at C-4, chlorine at C-3Shows unique binding affinities in receptor studies

The uniqueness of 6-bromo-7-chloroindoline lies in its specific substitution pattern that may contribute to distinct biological activities compared to other similar compounds. This specificity can influence its pharmacological profile and efficacy as a therapeutic agent.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

230.94504 g/mol

Monoisotopic Mass

230.94504 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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